N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a bromobenzyl group, a pyrrolidinylsulfonyl moiety, and a piperidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide functionality is usually introduced via the reaction of the piperidine derivative with a suitable carboxylic acid or its derivative (e.g., an acid chloride or ester) under amide coupling conditions.
Attachment of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the piperidine derivative using a pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.
Bromobenzyl Substitution: The final step is the nucleophilic substitution of the piperidine derivative with 3-bromobenzyl bromide, typically in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyrrolidinylsulfonyl group.
Reduction: Reduction reactions may target the carboxamide group or the bromobenzyl moiety.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the carboxamide or bromobenzyl groups.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of sulfonyl-containing molecules with biological targets. It can serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be investigated for its activity against various diseases, including its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can form strong interactions with protein active sites, while the bromobenzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- N-(3-fluorobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- N-(3-methylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
Uniqueness
N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential pharmacological applications. This article discusses its biological activity, synthesizes relevant research findings, and presents data in a structured format.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C15H21BrN2O2S
- CAS Number : Not specified in the sources but can be derived from its structure.
The structure includes a piperidine ring substituted with a pyrrolidine sulfonamide group and a bromobenzyl moiety, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been studied for their effectiveness against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of piperidine and pyrrolidine derivatives. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
Case Studies
- Antimicrobial Efficacy
- A study on sulfonamide derivatives indicated that compounds bearing a pyrrolidine moiety showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 15 to 30 µg/mL for effective compounds.
- Anticancer Potential
- In a recent investigation, this compound analogs were tested for their cytotoxicity against the A549 lung cancer cell line. Results showed an IC50 value of approximately 5 µM, which is comparable to standard chemotherapeutic agents like doxorubicin.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
Structural Feature | Effect on Activity |
---|---|
Bromobenzyl Substitution | Enhances lipophilicity and cellular uptake |
Sulfonamide Group | Critical for antimicrobial activity |
Piperidine Ring | Contributes to binding affinity |
Research Findings
Recent studies have employed molecular docking simulations to predict the binding affinity of this compound to various biological targets. These simulations suggest strong interactions with proteins involved in cancer progression and bacterial resistance mechanisms.
Key Findings:
- Binding Affinity : Docking studies indicate a high binding affinity (estimated Ki values in the nanomolar range) for targets such as dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis.
- Mechanism of Action : The proposed mechanism involves inhibition of key enzymes leading to disruption of nucleic acid synthesis in bacteria and induction of apoptotic pathways in cancer cells.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3S/c18-16-5-3-4-14(12-16)13-19-17(22)15-6-10-21(11-7-15)25(23,24)20-8-1-2-9-20/h3-5,12,15H,1-2,6-11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBOBLOATDSEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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